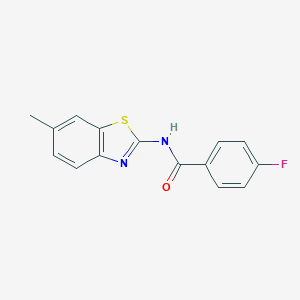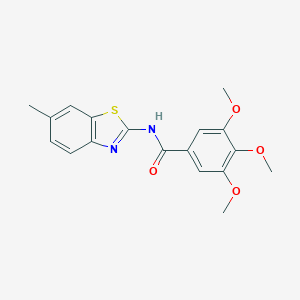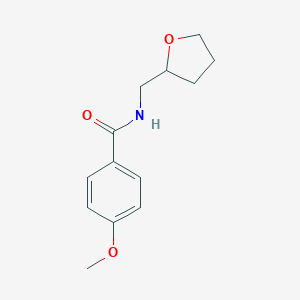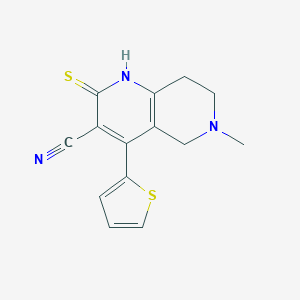![molecular formula C20H18ClNO6 B437696 5-[(4-([2-(4-Chlorophenyl)-2-oxoethoxy]carbonyl)phenyl)amino]-5-oxopentanoic acid CAS No. 774557-93-6](/img/structure/B437696.png)
5-[(4-([2-(4-Chlorophenyl)-2-oxoethoxy]carbonyl)phenyl)amino]-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the functional groups present in the molecule and their potential implications for the compound’s reactivity .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired molecule. The synthesis analysis would include a detailed description of the reaction steps, the reagents and conditions used, and the yield of each step .Molecular Structure Analysis
Molecular structure analysis involves determining the spatial arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used to determine the structure .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with different reagents under various conditions, and studying the mechanism of these reactions .Physical and Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions .Aplicaciones Científicas De Investigación
Biological and Pharmacological Implications
Chlorogenic Acid (CGA) Research
Chlorogenic acid (CGA), a phenolic compound, has been extensively studied for its various biological and pharmacological effects. It is abundantly found in green coffee extracts and tea, playing therapeutic roles such as antioxidant, hepatoprotective, cardioprotective, and anti-inflammatory activities. CGA modulates lipid metabolism and glucose regulation, offering potential treatment for hepatic steatosis, cardiovascular diseases, diabetes, and obesity. It also provides hepatoprotective effects by protecting against chemical-induced injuries. The diverse biological and pharmacological activities of CGA underline its significance in scientific research, suggesting the potential of similar complex compounds in therapeutic applications (Naveed et al., 2018).
Environmental Impact and Degradation Studies
Herbicide Degradation and Environmental Behavior
Research on 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, offers insights into the environmental behavior and microbial degradation of chlorophenyl compounds. The degradation pathways, microbial involvement, and environmental fate of herbicides based on 2,4-D highlight the ecological impact of such compounds. Understanding the microbial biodegradation of complex chemicals is crucial for environmental protection and pollution mitigation strategies, emphasizing the importance of studying the environmental interactions of complex chemical compounds like the one (Magnoli et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-[4-[2-(4-chlorophenyl)-2-oxoethoxy]carbonylanilino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO6/c21-15-8-4-13(5-9-15)17(23)12-28-20(27)14-6-10-16(11-7-14)22-18(24)2-1-3-19(25)26/h4-11H,1-3,12H2,(H,22,24)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXLKAODOALPHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC(=O)C2=CC=C(C=C2)Cl)NC(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(4-{[2-(4-Methoxyphenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-5-oxopentanoic acid](/img/structure/B437674.png)
![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoyl]morpholine](/img/structure/B437725.png)
![Ethyl 5-{[4-(2-quinoxalinyl)phenoxy]methyl}-2-furoate](/img/structure/B437748.png)
![4-[(Furan-2-carbonyl)-amino]-benzoic acid 2-oxo-2-thiophen-2-yl-ethyl ester](/img/structure/B437775.png)

![3-[(dimethylamino)methylene]-2H-chromene-2,4(3H)-dione](/img/structure/B437947.png)

![2-methyl-N-(4-{4-[(2-methylbenzoyl)amino]benzyl}phenyl)benzamide](/img/structure/B437968.png)





![4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid](/img/structure/B437994.png)
